molecular formula C8H10N2O2 B1309010 2-Dimethylamino-isonicotinic acid CAS No. 77314-81-9

2-Dimethylamino-isonicotinic acid

Cat. No. B1309010
CAS RN: 77314-81-9
M. Wt: 166.18 g/mol
InChI Key: ONNSLUVHHJGCMH-UHFFFAOYSA-N
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Description

2-Dimethylamino-isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dimethylamino-isonicotinic acid include a molecular weight of 166.18 .

Future Directions

Future directions for the study and application of 2-Dimethylamino-isonicotinic acid and its derivatives could include further exploration of their potential as plant immune inducers , as well as continued investigation into their structural properties and potential applications .

Mechanism of Action

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, have been used in the treatment of tuberculosis, suggesting that the compound may target mycobacteria .

Mode of Action

It is known that isoniazid, a derivative of isonicotinic acid, is a prodrug that must be activated by bacterial catalase . This suggests that 2-Dimethylamino-isonicotinic acid might also require activation to interact with its targets.

Biochemical Pathways

Isonicotinic acid derivatives have been shown to have anti-mycobacterial activity , suggesting that the compound may affect pathways related to bacterial growth and survival.

Pharmacokinetics

It is known that isoniazid, a derivative of isonicotinic acid, has a two-compartment pharmacokinetic model with an initial half-life of 028 hours and a terminal half-life of 204 hours . This might suggest similar pharmacokinetic properties for 2-Dimethylamino-isonicotinic acid.

Result of Action

It is known that isonicotinic acid derivatives have anti-mycobacterial activity , suggesting that the compound may have a bactericidal or bacteriostatic effect on mycobacteria.

Action Environment

It is known that the efficacy of isoniazid, a derivative of isonicotinic acid, can be influenced by factors such as the presence of resistance mutations in mycobacteria . This suggests that the action of 2-Dimethylamino-isonicotinic acid may also be influenced by environmental factors such as the genetic characteristics of the target organisms.

properties

IUPAC Name

2-(dimethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNSLUVHHJGCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424431
Record name 2-Dimethylamino-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77314-81-9
Record name 2-Dimethylamino-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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